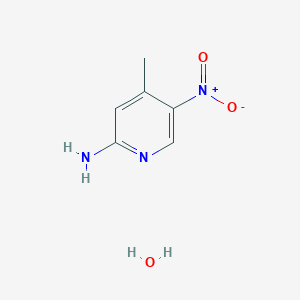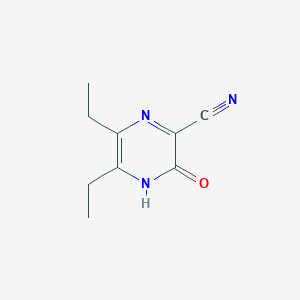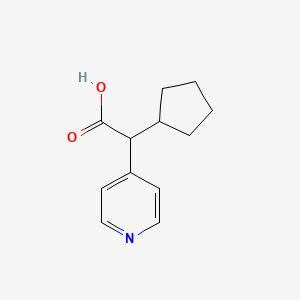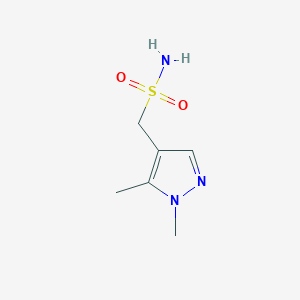
4-Methyl-5-nitropyridin-2-amine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitropyridin-2-amine hydrate is a chemical compound with the molecular formula C6H9N3O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitropyridin-2-amine hydrate typically involves the nitration of 4-methylpyridine followed by amination. One common method involves the reaction of 4-methylpyridine with nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-methyl-5-nitropyridine is then reacted with ammonia to form 4-Methyl-5-nitropyridin-2-amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitropyridin-2-amine hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrazine hydrate is commonly used as a reducing agent for the nitro group.
Substitution: Reagents such as ammonia and amines are used in substitution reactions to replace the nitro group.
Major Products Formed
Scientific Research Applications
4-Methyl-5-nitropyridin-2-amine hydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitropyridin-2-amine hydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitro-4-picoline: Similar in structure but differs in the position of the amino and nitro groups.
4-Methyl-5-nitropyridine-2-amine: Lacks the hydrate component but otherwise similar in structure.
Uniqueness
4-Methyl-5-nitropyridin-2-amine hydrate is unique due to its specific arrangement of functional groups and the presence of the hydrate component. This unique structure imparts distinct chemical and physical properties, making it valuable in various research applications .
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-methyl-5-nitropyridin-2-amine;hydrate |
InChI |
InChI=1S/C6H7N3O2.H2O/c1-4-2-6(7)8-3-5(4)9(10)11;/h2-3H,1H3,(H2,7,8);1H2 |
InChI Key |
HIUVXYVYTSKYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13214960.png)
![Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214962.png)
![3-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13214974.png)

![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214984.png)
amine](/img/structure/B13214992.png)




![2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide](/img/structure/B13215016.png)
![Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13215024.png)
